molecular formula C19H28N4O2 B605181 ADB-PINACA CAS No. 1633766-73-0

ADB-PINACA

Cat. No.: B605181
CAS No.: 1633766-73-0
M. Wt: 344.5 g/mol
InChI Key: FWTARAXQGJRQKN-UHFFFAOYSA-N

Description

ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid (SC) first identified in 2012 as a component of illicit "Spice" products . It belongs to the indazole carboxamide class and is structurally characterized by a pentyl chain attached to the indazole core and an isopropyl-substituted carboxamide moiety. This compound exhibits high potency at cannabinoid receptors CB1 and CB2, with EC50 values in the low nanomolar range . Its psychoactive effects, including tachycardia, hyperemesis, and seizures, have been documented in multiple intoxication cases . This compound was classified as a controlled substance in the U.S. and China in 2014 .

Preparation Methods

Synthetic Pathways for ADB-PINACA

The synthesis of this compound follows a modular approach, combining (1) N-alkylation of the indazole core, (2) ester hydrolysis, and (3) carbodiimide-mediated amide coupling. Each step is optimized to maximize yield and purity while preserving the stereochemical integrity of the L-tert-leucinamide moiety .

N-Alkylation of Indazole-3-Carboxylate

The first step involves introducing the pentyl chain at the indazole nitrogen. Methyl 1H-indazole-3-carboxylate is reacted with pentyl bromide under basic conditions to yield 1-pentyl-1H-indazole-3-carboxylate . Potassium tert-butoxide (t-BuOK) is commonly used as a base to deprotonate the indazole NH group, facilitating nucleophilic substitution:

Methyl 1H-indazole-3-carboxylate+Pentyl bromidet-BuOK, DMF1-Pentyl-1H-indazole-3-carboxylate\text{Methyl 1H-indazole-3-carboxylate} + \text{Pentyl bromide} \xrightarrow{\text{t-BuOK, DMF}} \text{1-Pentyl-1H-indazole-3-carboxylate}

Reaction conditions typically involve refluxing in dimethylformamide (DMF) for 12–18 hours, yielding >80% of the alkylated product . Excess pentyl bromide (1.5–2.0 equivalents) ensures complete substitution, while rigorous drying of solvents prevents hydrolysis of the methyl ester.

Saponification of the Methyl Ester

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in tetrahydrofuran (THF) :

1-Pentyl-1H-indazole-3-carboxylateLiOH, THF/H2O1-Pentyl-1H-indazole-3-carboxylic acid\text{1-Pentyl-1H-indazole-3-carboxylate} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{1-Pentyl-1H-indazole-3-carboxylic acid}

This step proceeds quantitatively at room temperature within 2–4 hours. The product is isolated via acidification with HCl, followed by filtration or extraction into ethyl acetate.

Amide Coupling with L-tert-Leucinamide

The final step couples the carboxylic acid with L-tert-leucinamide hydrochloride using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) :

1-Pentyl-1H-indazole-3-carboxylic acid+L-tert-leucinamideHOBt, EDC, TEAThis compound\text{1-Pentyl-1H-indazole-3-carboxylic acid} + \text{L-tert-leucinamide} \xrightarrow{\text{HOBt, EDC, TEA}} \text{this compound}

Reaction Conditions:

  • Molar Ratios : Carboxylic acid : HOBt : EDC : L-tert-leucinamide = 1 : 1.2 : 1.2 : 1.1

  • Solvent : Dichloromethane (DCM) or dimethylacetamide (DMA)

  • Base : Triethylamine (TEA, 2.5 equivalents) to neutralize HCl from L-tert-leucinamide hydrochloride

  • Time/Temperature : 12–24 hours at room temperature

The reaction mixture turns cloudy upon TEA addition, indicating intermediate activation. Crude this compound is purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) .

Critical Parameters and Optimization

Stereochemical Control

This compound’s pharmacological activity depends on the (S)-configuration of the tert-leucinamide moiety. Racemization during coupling is minimized by:

  • Using HOBt/EDC instead of more aggressive coupling reagents

  • Maintaining reaction temperatures below 25°C

  • Employing pre-activated acid intermediates (e.g., HOBt esters)

Chiral HPLC analysis (Chiralpak® IA-3 column) confirms enantiomeric purity >98% .

Yield and Purity

StepYield (%)Purity (HPLC)
N-Alkylation80–8590–95
Ester Hydrolysis95–98>99
Amide Coupling65–7585–90
Final Purification60–70>99

Post-coupling purification addresses byproducts such as:

  • Unreacted carboxylic acid

  • Dipeptide formation (from excess HOBt/EDC)

  • Solvent adducts

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 359.2467 [M + H]+ (calculated for C20H30N4O2: 359.2445)

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 1H, indazole H7), 7.54 (d, J = 8.4 Hz, 1H, indazole H4), 4.52 (t, J = 7.2 Hz, 2H, pentyl CH2), 2.98 (s, 2H, tert-leucinamide NH2), 1.45–1.25 (m, 15H, pentyl and tert-butyl CH3)

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) resolves this compound (RT = 10.30 min) from synthetic impurities . Ultra-high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) confirms metabolite-free batches .

Scale-Up and Industrial Considerations

Large-scale synthesis (>100 g) necessitates:

  • Solvent Recovery Systems : DMF and DCM are distilled and reused to reduce costs.

  • Continuous Flow Reactors : For ester hydrolysis and coupling steps to enhance reproducibility .

  • Quality Control : In-process checks via FTIR (amide I band at 1650 cm−1) and thin-layer chromatography (TLC, Rf = 0.5 in ethyl acetate/hexane 1:1).

Scientific Research Applications

Forensic Toxicology

ADB-PINACA has been identified in numerous cases of synthetic cannabinoid-related intoxications. Its detection is crucial for forensic investigations due to its potential for severe adverse effects. Studies have focused on identifying specific metabolites of this compound to improve the accuracy of drug testing in clinical and forensic settings.

Key Findings:

  • A study identified 19 major metabolites of this compound through incubation with human hepatocytes, providing insights into its metabolic pathways and potential urinary markers for intake .
  • The metabolites include hydroxylated forms and glucuronides, which can be detected in urine samples, aiding in the diagnosis of synthetic cannabinoid intoxication .

Pharmacological Research

Research into the pharmacological properties of this compound has revealed its potency compared to other synthetic cannabinoids. Studies have demonstrated its effects on motor function and its interaction with cannabinoid receptors.

Research Highlights:

  • A comparative study showed that this compound significantly affects locomotor activity in mice, indicating its psychoactive potential .
  • The compound's pharmacokinetics have been characterized, revealing details about its absorption, distribution, metabolism, and excretion (ADME) properties .

Public Health Monitoring

Given the rise in the use of synthetic cannabinoids like this compound, public health initiatives have been established to monitor their prevalence and associated health risks. Toxicovigilance networks have documented cases of poisoning linked to these substances.

Public Health Insights:

  • Reports indicate a growing number of intoxication cases attributed to this compound across various regions, emphasizing the need for ongoing surveillance and education regarding synthetic cannabinoids .
  • The synthesis of guidelines for the management of intoxications and the establishment of rapid response protocols are critical components of public health strategies .

Case Study 1: Severe Intoxication Incident

In a documented case involving multiple hospitalizations due to synthetic cannabinoid use, this compound was identified as a primary substance. Clinical analysis revealed significant alterations in vital signs and neurological function among affected individuals. This incident highlighted the urgent need for improved detection methods and treatment protocols for synthetic cannabinoid intoxications.

Case Study 2: Metabolic Profiling

A comprehensive study aimed at profiling the metabolic pathways of this compound demonstrated that its metabolites could serve as reliable biomarkers for exposure. This research utilized advanced mass spectrometry techniques to elucidate the metabolic fate of the compound in human subjects, paving the way for enhanced forensic analysis methods.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

5F-ADB-PINACA

The primary structural distinction between ADB-PINACA and 5F-ADB-PINACA is the substitution of a fluorine atom on the pentyl chain in the latter . This modification alters metabolic pathways and legal status:

Parameter This compound 5F-ADB-PINACA
Major Metabolic Pathways Hydroxylation (C1–C4) → ketone formation Oxidative defluorination → carboxylation
Key Metabolites A9 (hydroxypentyl), A12 (ketopentyl) F7 (5-hydroxypentyl), F9 (pentanoic acid)
Detection Window Up to 3 days in serum Limited data; relies on carboxylated metabolites
Legal Status Controlled in multiple countries Unregulated in some jurisdictions
  • Pharmacological Activity : Both compounds exhibit similar CB1/CB2 receptor agonism, but 5F-ADB-PINACA’s fluorinated chain enhances metabolic stability, prolonging its effects .
  • Differentiation Challenges : Metabolites F7 (5F-ADB-PINACA) and A9 (this compound) are positional isomers with near-identical retention times (~4.18–4.44 min) and MS/MS fragmentation patterns. Differentiation requires optimized chromatography and transitions (e.g., m/z 213.1019 vs. 231.1124 intensity ratios) .

AB-FUBINACA

AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) shares the carboxamide group but replaces the pentyl chain with a 4-fluorobenzyl group:

Parameter This compound AB-FUBINACA
Metabolic Stability Moderate (19 metabolites) Lower due to benzyl hydrolysis
Toxicity Profile Hyperkalemia, rhabdomyolysis Fewer reported hospitalizations
Receptor Affinity CB1: ~0.5 nM; CB2: ~2.1 nM CB1: ~0.3 nM; CB2: ~1.8 nM

AB-FUBINACA’s fluorobenzyl group increases susceptibility to oxidative deamination, producing carboxylic acid metabolites absent in this compound .

AB-CHMINACA

AB-CHMINACA features a cyclohexylmethyl group instead of this compound’s pentyl chain. It is less metabolically active, with primary pathways involving hydroxylation and glucuronidation . Its lower potency (EC50 CB1: ~1.2 nM) correlates with reduced neurotoxicity compared to this compound .

Pharmacological and Toxicological Comparisons

Receptor Binding and Efficacy

  • CB1/CB2 Agonism: this compound and its analogs exhibit nanomolar-range EC50 values, but fluorinated derivatives (e.g., 5F-ADB-PINACA) show prolonged receptor activation due to delayed metabolism .
  • Structural-Activity Relationship (SAR) :
    • The pentyl/fluoropentyl chain length optimizes hydrophobic interactions with CB1’s binding pocket .
    • Isopropyl groups in this compound reduce amide hydrolysis compared to tert-butyl analogs like AB-FUBINACA .

Clinical Toxicity

Compound Reported Adverse Effects Severity
This compound Seizures, hyperglycemia, myocardial infarction High (multiple fatalities)
5F-ADB-PINACA Limited data; suspected neurotoxicity Moderate
AB-FUBINACA Sedation, tachycardia Low

Analytical Differentiation Strategies

  • Chromatography : Ultra-high-performance liquid chromatography (UHPLC) with gradients ≥20 min resolves positional isomers (e.g., A9 vs. F7) .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) distinguishes metabolites via exact mass (<5 ppm error) .
    • Unique product ions (e.g., m/z 215.2 for AB-PINACA vs. 201.2 for ADB-BUTINACA ).
  • Raman Spectroscopy : Differentiates this compound and 5F-ADB-PINACA via peak shifts at 1,216 vs. 1,223 cm<sup>-1</sup> .

Biological Activity

ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has garnered attention due to its potent psychoactive effects and increasing prevalence in recreational drug use. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and associated health risks.

Pharmacological Profile

This compound is classified as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. Research indicates that it exhibits high binding affinity and efficacy at these receptors, which are primarily responsible for mediating the psychoactive effects of cannabinoids.

Key Findings:

  • Binding Affinity: this compound has been shown to have a significantly higher binding affinity for CB1 receptors compared to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
  • Effects on Motor Function: In animal studies, administration of this compound resulted in dose-dependent reductions in locomotor activity. For instance, at a dose of 0.5 mg/kg, significant hypolocomotion was observed .

Metabolism

The metabolic pathways of this compound have been extensively studied to understand its pharmacokinetics and toxicological implications.

Metabolic Pathways:

This compound undergoes extensive metabolism in the liver, primarily through phase I reactions such as hydroxylation and oxidation. The major metabolites identified include:

Metabolite Type of Reaction
A1Hydroxylation at pentyl chain
A2Hydroxylation at indazole ring
A3Glucuronidation
A10Pentyl carboxylation

A total of 19 major metabolites were identified following incubation with human hepatocytes, indicating a complex metabolic profile .

Case Studies and Health Risks

The clinical implications of this compound use have been documented in various case studies highlighting its potential for severe intoxication and adverse health outcomes.

Clinical Cases:

  • Intoxication Symptoms: Patients reported symptoms such as altered mental status, agitation, and seizures after using products containing this compound .
  • Emergency Responses: Some cases required emergency interventions such as ketamine administration for severe agitation .

Toxicological Concerns

The use of synthetic cannabinoids like this compound raises significant public health concerns due to their unpredictable effects and potential for overdose.

Toxicological Findings:

  • Severe Agitation and Seizures: Reports indicate that users often experience severe agitation and seizures, necessitating medical intervention .
  • Comparison with Other Cannabinoids: Compared to natural cannabinoids, synthetic variants like this compound can produce more intense psychoactive effects with a higher risk of adverse reactions .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying ADB-PINACA in forensic samples?

This compound can be identified using Surface Enhanced Raman Spectroscopy (SERS) combined with density functional theory (DFT) simulations (B3LYP/6-311G basis set). This method predicts vibrational modes with <10% error, validated for structural analogs like JWH-018 and this compound . High-resolution mass spectrometry (HRMS) is critical for differentiating this compound from analogs (e.g., 5F-ADB-PINACA) by analyzing hydroxylation and carboxylation metabolites in human hepatocyte studies .

Methodological Steps :

  • Use SERS for rapid screening of solid samples.
  • Validate findings via DFT simulations to confirm spectral assignments.
  • Employ HRMS with optimized chromatographic gradients to resolve positional isomer metabolites (e.g., A9 vs. F7) .

Q. How can researchers ensure reproducibility in this compound metabolite studies?

Reproducibility requires standardized hepatocyte incubation protocols (3-hour incubation, 10⁶ cells/mL) and controlled oxidative conditions to mimic hepatic metabolism. Key metabolites like this compound keto-pentyl (A12) and 5-hydroxypentyl (F7) must be confirmed using reference standards .

Data Validation :

  • Cross-check metabolite profiles with structural analogs (e.g., AB-FUBINACA) to identify shared pathways.
  • Use isotope-labeled internal standards to minimize matrix effects in HRMS .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in vibrational spectroscopy be resolved for this compound?

This compound exhibits a 2.4% average error in DFT-predicted vibrational frequencies compared to experimental Raman spectra, higher than analogs like JWH-175 (0.7% error) . To address discrepancies:

  • Re-optimize computational parameters : Test alternative basis sets (e.g., 6-311++G**) or hybrid functionals (e.g., ωB97X-D).
  • Validate experimentally : Compare spectra across multiple laser wavelengths and surface enhancements (e.g., gold vs. silver nanoparticles) .

Case Example :
The C=O stretching mode at 1680 cm⁻¹ in DFT simulations may shift due to crystal packing effects, necessitating single-crystal X-ray diffraction for structural validation .

Q. What experimental design strategies distinguish this compound intake from its fluorinated analog (5F-ADB-PINACA) in toxicology studies?

Differentiation relies on metabolite profiling :

  • This compound : Major metabolites include keto-pentyl (A12) and C1–C4 hydroxylated derivatives (A9, A11).
  • 5F-ADB-PINACA : Dominated by 5-hydroxypentyl (F7) and pentanoic acid (F9) via oxidative defluorination .

Study Design :

Hepatocyte Incubation : Use pooled human hepatocytes to capture inter-individual metabolic variability.

HRMS Parameters : Set transitions to m/z 213.1019 (A12) and m/z 231.1124 (F7) with retention time windows (±0.1 min) .

Statistical Validation : Apply multivariate analysis (e.g., PCA) to confirm metabolite clusters .

Q. How should researchers address contradictions in computational vs. experimental binding affinity data for this compound at cannabinoid receptors?

This compound’s CB1 receptor affinity (Ki < 1 nM) is often estimated via radioligand displacement assays , but computational docking studies may overestimate interactions due to membrane permeability assumptions.

Resolution Strategies :

  • Incorporate membrane dynamics : Use molecular dynamics (MD) simulations with lipid bilayers to refine binding poses.
  • Validate experimentally : Compare with functional assays (e.g., cAMP inhibition) in transfected HEK cells .

Q. What are the key considerations for designing longitudinal studies on this compound’s neurotoxic effects?

  • Model Selection : Use transgenic mice expressing human CB1 receptors to improve translational relevance.
  • Endpoint Metrics : Measure glial activation (GFAP, Iba1) and synaptic protein expression (PSD-95) post-chronic exposure.
  • Confounding Factors : Control for pharmacokinetic variability via plasma metabolite monitoring .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize chromatographic separation of this compound metabolites with similar retention times?

  • Gradient Optimization : Use a biphasic acetonitrile/water gradient (5%–95% over 20 minutes) with 0.1% formic acid.
  • Column Selection : Employ a C18 column with 2.6 μm particle size for enhanced resolution of isomers (e.g., A9 vs. F7) .

Q. What statistical frameworks are robust for analyzing this compound’s dose-response relationships in heterogeneous populations?

  • Hierarchical Bayesian Modeling : Accounts for inter-individual variability in metabolic rates.
  • Bootstrap Resampling : Validates confidence intervals in small-sample toxicokinetic studies .

Properties

CAS No.

1633766-73-0

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25)

InChI Key

FWTARAXQGJRQKN-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CCCCC)C2=C1C=CC=C2)NC(C(C)(C)C)C(N)=O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADB-PINACA;  UNII-U1Q4F41C9U

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.